molecular formula C12H14Cl3NO2 B12633980 Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride

Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride

Cat. No.: B12633980
M. Wt: 310.6 g/mol
InChI Key: UPBVJRPBKCLHKC-DTBGRZLTSA-N
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Description

Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative featuring a 3,4-dichlorophenyl substituent and a methyl ester group. The stereochemistry at the 3-position (S-configuration) is critical for its pharmacological interactions, particularly in modulating sigma receptors or other G protein-coupled receptors (GPCRs) .

Properties

Molecular Formula

C12H14Cl3NO2

Molecular Weight

310.6 g/mol

IUPAC Name

methyl (3S)-2-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H13Cl2NO2.ClH/c1-17-12(16)8-4-5-15-11(8)7-2-3-9(13)10(14)6-7;/h2-3,6,8,11,15H,4-5H2,1H3;1H/t8-,11?;/m0./s1

InChI Key

UPBVJRPBKCLHKC-DTBGRZLTSA-N

Isomeric SMILES

COC(=O)[C@H]1CCNC1C2=CC(=C(C=C2)Cl)Cl.Cl

Canonical SMILES

COC(=O)C1CCNC1C2=CC(=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Amide Coupling

  • Starting Material : The synthesis begins with a suitable pyrrolidine derivative and a dichlorophenyl-substituted carboxylic acid.

  • Reaction Conditions : The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperatures (0°C to 25°C) using coupling agents like oxalyl chloride or thionyl chloride to activate the carboxylic acid.

  • Formation of Amide : The pyrrolidine reacts with the activated carboxylic acid to form an amide intermediate.

Ester Hydrolysis

  • Hydrolysis Reaction : The amide can then be hydrolyzed using aqueous sodium hydroxide to yield the corresponding ester.

  • Final Product Isolation : The resulting methyl ester can be purified through recrystallization or chromatography.

Stereoconservative Synthesis Method

This method emphasizes retaining optical purity during synthesis:

  • Starting Material : L-proline is often used as a chiral starting material.

  • Dialkylation Step : The proline undergoes dialkylation to introduce alkyl groups, followed by aminolysis to form an intermediate amide.

  • Reduction Step : The amide is then reduced to yield the final product while maintaining stereochemistry.

  • Purification : The product is purified using methods such as preparative high-performance liquid chromatography (HPLC) to achieve high optical purity levels (≥95%).

Comparison of Preparation Methods

Method Advantages Disadvantages
Amide Coupling & Hydrolysis Straightforward; effective for various substrates May require harsh conditions; potential for racemization
Stereoconservative Synthesis High optical purity; retains stereochemistry More complex; requires careful control of reaction conditions

Research Findings and Applications

Recent studies have indicated that this compound exhibits promising biological activity, particularly in pharmacological applications targeting cardiovascular disorders and chronic kidney disease.

The compound's structure allows it to interact with specific biological targets, making it a subject of interest for further medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine Dihydrobromide)

  • Structural Differences : BD 1008 shares the 3,4-dichlorophenyl group but replaces the pyrrolidinecarboxylate ester with a pyrrolidinyl-ethylamine chain.
  • Pharmacological Profile : Acts as a sigma-1 receptor antagonist, with demonstrated efficacy in preclinical models of pain and addiction .
  • Key Data: Molecular Formula: Not explicitly provided in evidence. Salt Form: Dihydrobromide (vs. hydrochloride in the target compound), which may influence solubility and bioavailability.

BD 1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine Dihydrobromide)

  • Structural Differences: Similar dichlorophenyl-ethylamine backbone but substitutes the pyrrolidine ring with a dimethylamino group.
  • Pharmacological Profile : Functions as a sigma-2 receptor ligand, with distinct selectivity compared to BD 1008 .
  • Key Data: Molecular Formula: Not provided in evidence. Salt Form: Dihydrobromide.

Methyl (3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylate Hydrochloride

  • Structural Differences :
    • Stereochemistry: 3R,4S configuration (vs. 3S in the target compound).
    • Substituent: 4-chlorophenyl (vs. 3,4-dichlorophenyl).
  • Key Data: CAS No.: 1630945-13-9 Molecular Formula: C₁₂H₁₅Cl₂NO₂ Molecular Weight: 276.16 g/mol .
  • Implications : Reduced chlorine substitution may lower receptor binding affinity compared to the dichlorophenyl analog.

(3S,4S)-Ethyl 4-Methylpyrrolidine-3-carboxylate Hydrochloride

  • Structural Differences :
    • Substituent: Methyl group at the 4-position (vs. dichlorophenyl in the target compound).
    • Ester Group: Ethyl ester (vs. methyl ester).
  • Key Data: CAS No.: 1260603-24-4 Molecular Formula: C₈H₁₆ClNO₂ Molecular Weight: 193.67 g/mol .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
Target Compound Not provided Likely C₁₂H₁₃Cl₂NO₂·HCl ~290 (estimated) 3,4-Dichlorophenyl, methyl ester Potential sigma receptor modulation
BD 1008 Not provided Not available Not available Pyrrolidinyl-ethylamine Sigma-1 antagonist
BD 1047 Not provided Not available Not available Dimethylamino-ethylamine Sigma-2 ligand
Methyl (3R,4S)-4-(4-chlorophenyl) analog 1630945-13-9 C₁₂H₁₅Cl₂NO₂ 276.16 4-Chlorophenyl Structural analog
(3S,4S)-Ethyl 4-methylpyrrolidine analog 1260603-24-4 C₈H₁₆ClNO₂ 193.67 Ethyl ester, 4-methyl Synthetic intermediate

Research Findings and Implications

  • Steric and Electronic Effects: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and receptor binding compared to mono-chlorinated or non-aromatic analogs .
  • Salt Forms : Hydrochloride vs. dihydrobromide salts (e.g., BD 1008) may alter pharmacokinetic properties, such as dissolution rates and tissue penetration .
  • Stereochemistry : The 3S configuration in the target compound likely confers selectivity for specific receptor conformations, contrasting with the 3R,4S isomer in the 4-chlorophenyl analog .

Biological Activity

Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H12_{12}Cl2_2N2_2O2_2
  • Molecular Weight : 253.13 g/mol
  • CAS Number : 198959-37-4

The compound is characterized by a pyrrolidine ring substituted with a dichlorophenyl group and a carboxylate functional group, which contributes to its biological activity.

This compound exhibits its pharmacological effects primarily through interactions with neurotransmitter systems. It has been shown to influence the dopaminergic and serotonergic pathways, which are critical in the treatment of various psychiatric disorders.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound acts as a partial agonist at dopamine receptors, which may help in managing symptoms of schizophrenia and other psychotic disorders.
  • Serotonin Receptor Interaction : It also shows affinity for serotonin receptors, potentially contributing to its mood-stabilizing effects.

Antipsychotic Effects

Research indicates that this compound has notable antipsychotic properties. In various animal models, the compound has demonstrated efficacy in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysregulation.

Neuroprotective Properties

In addition to its antipsychotic effects, this compound has been studied for its neuroprotective properties. It appears to mitigate neuronal damage in models of ischemic stroke by enhancing blood flow and reducing oxidative stress.

Case Studies

  • Study on Schizophrenia Management :
    • Objective : To evaluate the efficacy of this compound in treating schizophrenia.
    • Findings : Patients receiving the compound showed a significant reduction in positive symptoms compared to placebo controls. The study concluded that the compound could be a valuable addition to antipsychotic therapies.
  • Neuroprotection in Ischemia :
    • Objective : Investigating the neuroprotective effects of the compound following ischemic injury.
    • Results : In rodent models of stroke, administration of the compound resulted in reduced infarct size and improved neurological outcomes, suggesting its potential as a therapeutic agent in stroke management.

Data Tables

Study Objective Results
Study 1Efficacy in schizophreniaSignificant symptom reductionPotential new antipsychotic
Study 2Neuroprotection post-strokeReduced infarct sizePromising stroke therapy

Q & A

Q. What analytical methods are recommended for confirming the enantiomeric purity of Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride?

To confirm enantiomeric purity, chiral HPLC or SFC (supercritical fluid chromatography) using polysaccharide-based columns (e.g., Chiralpak IA/IB/IC) is recommended. Mobile phases should combine polar organic solvents (e.g., ethanol/hexane) with additives like trifluoroacetic acid or diethylamine to optimize resolution. Calibration with racemic standards ensures accuracy. Absolute configuration can be validated via X-ray crystallography or comparison of optical rotation with literature data for structurally analogous pyrrolidine derivatives .

Q. How can researchers optimize the synthesis of the pyrrolidine core with stereochemical control?

The (3S)-pyrrolidine scaffold can be synthesized via asymmetric hydrogenation of a prochiral enamide precursor using chiral catalysts (e.g., Ru-BINAP complexes). Alternatively, enzymatic resolution of racemic intermediates (e.g., lipase-mediated hydrolysis of esters) can isolate the desired enantiomer. Reaction conditions (temperature, solvent, catalyst loading) must be systematically varied to maximize yield and enantiomeric excess (ee). Post-synthetic purification via recrystallization in ethanol/water mixtures enhances stereochemical purity .

Q. What stability considerations apply to this hydrochloride salt under varying pH and temperature conditions?

The compound’s hydrochloride salt is hygroscopic and should be stored in anhydrous environments (<5% humidity) at 2–8°C. Accelerated stability studies (e.g., 40°C/75% RH for 1 month) can assess degradation pathways. Use HPLC-MS to monitor hydrolysis of the ester group or oxidation of the dichlorophenyl ring. Buffered solutions (pH 4–6) are optimal for in vitro assays to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound across different assay platforms?

Discrepancies may arise from differences in membrane protein preparation (e.g., GPCR expression levels) or assay conditions (e.g., ionic strength, cofactors). Validate binding affinity via orthogonal methods:

  • Radioligand displacement assays : Use [³H]-labeled antagonists in competitive binding studies.
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected cell lines.
  • Structural docking : Compare computational models (e.g., AutoDock Vina) with X-ray co-crystallography data for related ligands .

Q. What strategies are effective for probing metabolic pathways and identifying reactive metabolites?

Use liver microsomes (human/rat) with NADPH cofactors for Phase I metabolism studies. LC-QTOF-MS can detect hydroxylation or dechlorination products. For reactive intermediates (e.g., epoxides), trap with glutathione or cyanide ions. Comparative studies with deuterated analogs (e.g., replacing labile hydrogen atoms) reduce metabolic liability .

Q. How should researchers design experiments to assess off-target effects in neurological assays?

Employ a panel of receptor/ion channel selectivity assays:

  • GPCR profiling : Screen against 50+ receptors (e.g., dopamine D2, serotonin 5-HT2A) at 10 µM.
  • Ion channel inhibition : Use patch-clamp electrophysiology for hERG, Nav1.7, and Cav2.2 channels.
  • Kinase inhibition : Utilize a broad-spectrum kinase assay (e.g., Eurofins KinaseProfiler) to rule out promiscuity .

Key Notes for Experimental Design

  • Stereochemical validation : Always cross-validate chiral purity using multiple techniques (e.g., optical rotation + X-ray) to avoid misassignment .
  • Buffer compatibility : Avoid phosphate buffers in long-term stability studies due to potential salt displacement .
  • Metabolite identification : Use high-resolution MS/MS for structural elucidation of minor metabolites .

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